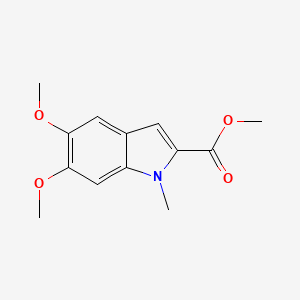

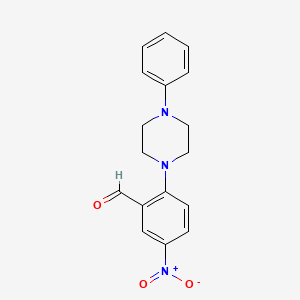

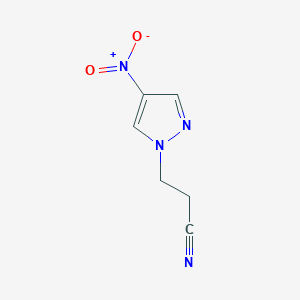

5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nitro-substituted aromatic compounds can involve various strategies, including azo coupling reactions as described in the first paper. The reaction of 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with aromatic amines leads to the formation of N-substituted azo compounds and triazenes, with the latter being the predominant product . Although the synthesis of "5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde" is not detailed, similar methods could potentially be applied for its synthesis, considering the reactivity of nitro groups and aromatic amines.

Molecular Structure Analysis

The molecular structure of nitro-substituted aromatic compounds can be complex, as indicated by the formation of diastereoisomeric cycloadducts and rearrangement products in the second paper . The presence of nitro groups can influence the electronic distribution and reactivity of the aromatic system, which is crucial for understanding the behavior of "5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde".

Chemical Reactions Analysis

The reactivity of nitro-substituted compounds under different conditions is well-documented. For instance, 5-nitro-2-furaldehyde exhibits a unique redox ring-opening reaction in acidic solutions, leading to various products . Similarly, 1-(2-nitrophenyl)-5-aminopyrazoles undergo aromatic nucleophilic attack under basic conditions . These studies suggest that "5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde" may also exhibit interesting reactivity patterns, particularly in the presence of nucleophiles or under acidic or basic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted aromatic compounds can be influenced by their molecular structure and the presence of functional groups. The stability of triazenes in acidic medium, as reported in the first paper, indicates that the protonation site plays a significant role in their chemical behavior . The multicomponent reactions involving aminoazoles and nitroalkenes, as described in the fifth paper, show that the reaction medium can affect the formation and subsequent rearrangement of the products . These findings can be extrapolated to predict the properties of "5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde", such as its stability, solubility, and reactivity in different environments.

Applications De Recherche Scientifique

Pharmaceutical Research In pharmaceutical research, derivatives of 5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde have been explored for their biological activities, such as tuberculostatic properties. The synthesis of 1,1-Bis-methylthio-2-nitro-ethene derivatives, involving reactions with 1-phenylpiperazine, has led to compounds showing promising activity against tuberculosis, indicating the potential of this chemical scaffold in drug development (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeé, 2005).

Material Science Additionally, this compound's derivatives have been investigated for their applications in material science, particularly in the synthesis of poly(vinyl ethers) with potential uses in nonlinear optical applications. The preparation of compounds containing nitrooxybenzylidenemalononitrile and nitrooxycyanocinnamate groups illustrates the role of these materials in developing second-order nonlinear optical devices, showcasing the diverse applications of 5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde beyond pharmaceuticals (Lee & Ahn, 1999).

Safety and Hazards

The safety information for “5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

5-nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-13-14-12-16(20(22)23)6-7-17(14)19-10-8-18(9-11-19)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHZHATWHLQSBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406716 |

Source

|

| Record name | 5-nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871807-34-0 |

Source

|

| Record name | 5-nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1309468.png)

![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1309472.png)

![5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol](/img/structure/B1309483.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)